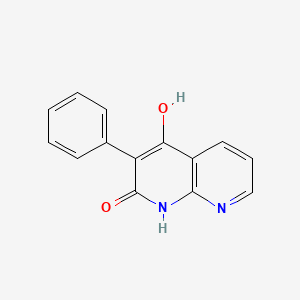

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one

Description

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a naphthyridine core substituted with a hydroxyl group at position 4, a phenyl group at position 3, and a ketone at position 2. Its synthesis typically involves multi-step reactions, such as condensation of chalcones with thiourea or urea under acidic conditions, yielding derivatives with molecular weights ranging from 411 to 469 g/mol (e.g., compound 3g: 411 g/mol) . Structural characterization via NMR, IR, and mass spectrometry confirms its purity and regiochemistry .

Properties

IUPAC Name |

4-hydroxy-3-phenyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-10-7-4-8-15-13(10)16-14(18)11(12)9-5-2-1-3-6-9/h1-8H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANMJYCVDVCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716005 | |

| Record name | 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67862-28-6 | |

| Record name | NSC318518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a precursor containing a naphthyridine core can be reacted with phenyl-substituted reagents in the presence of a base to form the desired compound. The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a hydroxylated or dehydroxylated product.

Scientific Research Applications

Biological Activities

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one has been studied for several biological activities:

- Antitumor Activity : Research indicates that this compound exhibits potential antitumor effects. It has been linked to the inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

- Anti-inflammatory Properties : Studies have shown that it can inhibit pro-inflammatory mediators, suggesting its use in treating inflammatory diseases. The compound's ability to modulate cytokine production and leukocyte adhesion is particularly noteworthy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Naphthyridine Core : This is achieved through condensation reactions involving appropriate precursors.

- Introduction of Hydroxyl and Phenyl Groups : Subsequent reactions modify the naphthyridine structure to introduce the desired functional groups.

Optimization of synthetic pathways is crucial for enhancing yield and ensuring environmental sustainability. Techniques such as continuous flow synthesis may be employed to improve efficiency.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the observed biological effects.

Comparison with Similar Compounds

Hydroxy and Phenyl Substitutions

The 4-hydroxy-3-phenyl substitution pattern in 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is critical for metal chelation and enzyme inhibition. Analogous compounds with modified substituents show distinct activities:

- 1-Hydroxy-1,8-naphthyridin-2(1H)-one (compound 7 ): Inhibits poxvirus resolvase (IC50 = 1.2 µM) by chelating Mg²⁺ ions, similar to HIV integrase inhibitors .

- 3-Carbamoyl-2-pyridone derivatives (e.g., UOSS75): Retain CB2 affinity (Ki = 5.3 nM) while reducing lipophilicity (LogP = 2.8) via PEG2-alcohol appendages .

Nitro and Aryl Modifications

Nitro groups at position 3 enhance anticancer activity but increase molecular weight and hydrophobicity:

| Compound (CAS No.) | Substituents | Molecular Weight (g/mol) | Anticancer Activity (IC50, µM) |

|---|---|---|---|

| 476371-01-4 | 1-butyl-4-(3-methoxyphenyl)-3-nitro | 391.3 | 8.2 (HepG2 cells) |

| 139339-04-1 | 4-isopropylamino-3-nitro | 324.3 | 12.5 (MCF-7 cells) |

These modifications improve DNA intercalation but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

| Compound | PSA (Ų) | Aqueous Solubility (mg/mL) | Plasma Stability (t½) |

|---|---|---|---|

| This compound | 85.2 | 0.12 | 30 min |

| UOMM18 (1,8-naphthyridinone-3-carboxamide) | 78.9 | 0.45 | >60 min |

| 75 (quinolin-2-one) | 72.4 | 0.67 | >40 min |

Higher polar surface area (PSA) correlates with improved solubility but may limit membrane permeability .

Key Research Findings

- Antiviral Activity : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives inhibit poxvirus resolvase (IC50 < 2 µM) and reduce vaccinia virus replication by 90% at 10 µM .

- CB2 Selectivity: Quinolin-2-one analogs exhibit >100-fold selectivity for CB2 over CB1 receptors, making them promising for neuroinflammatory therapies .

- Synthetic Accessibility : Chalcone-based syntheses yield 4-Hydroxy-3-phenyl derivatives in high purity (>97%) but require harsh conditions (e.g., refluxing acetic acid) .

Biological Activity

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxyl and phenyl groups in its structure suggests unique chemical properties that may influence its biological activity.

- Molecular Formula : C14H10N2O2

- Molecular Weight : 238.24 g/mol

- CAS Number : 67862-28-6

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially altered biological activities .

Antiparasitic Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antiparasitic activity. A study highlighted that related compounds demonstrated potent in vitro antileishmanial activity with a selectivity index favorably comparing to existing treatments like amphotericin and miltefosine . This suggests that this compound could be a candidate for further development in treating parasitic infections.

Antitumor Activity

The compound has also been explored for its antitumor properties. Similar naphthyridine derivatives have shown efficacy against various cancer cell lines. For instance, studies have reported that modifications at specific positions on the naphthyridine core can enhance cytotoxic effects against breast and colon cancer cells .

Cardiovascular Effects

In addition to its antiparasitic and antitumor activities, naphthyridine derivatives have been associated with cardiovascular benefits. Some studies suggest that certain compounds within this class act as angiotensin II receptor antagonists, which could be beneficial in managing hypertension and other cardiovascular conditions .

The biological activity of this compound is likely mediated through interactions with various molecular targets. These may include:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors such as the angiotensin II receptor, influencing cardiovascular responses.

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Case Study 1: Antileishmanial Activity

A series of naphthyridine derivatives were evaluated for their antiparasitic properties. Compound 1 , structurally related to this compound, showed a pEC50 value of 4.5 against Leishmania species, indicating strong potential for development as an antiparasitic agent .

Case Study 2: Anticancer Efficacy

In vitro studies on modified naphthyridines revealed that compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity and therapeutic potential .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization or nitration reactions. For example:

- Cycloaddition : 4-Hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one reacts with isobutene in methanol under photoirradiation to yield cyclized derivatives (e.g., 8b-hydroxy-1,1-dimethyl-4-phenyl-1,2,2a,8b-tetrahydrocyc[c][1,8]naphthyridin-3-(4H)-one) with 95% yield .

- Nitration : 7-Amino-4-phenyl-1,8-naphthyridin-2(1H)-one undergoes nitration using HNO₃/H₂SO₄ at 100°C, producing regioselective nitro derivatives (84% yield) .

- Key Considerations : Reaction conditions (temperature, catalysts) significantly influence regioselectivity and yield.

Q. How does the substituent at the 3-position affect the compound’s reactivity?

- Methodological Answer : The hydroxyl group at the 3-position enables functionalization. For instance:

- Chlorination : 1,8-Naphthyridin-2(1H)-one reacts with KClO₃/HCl at 50°C to yield 3-chloro derivatives (78% yield) .

- Thiation : Thiolation using P₂S₅ in pyridine converts carbonyl groups to thiones (98% yield) .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration be addressed?

- Data Contradiction Analysis : Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one produces mixed meta- and para-nitro isomers (3:2 ratio) . To resolve this:

- Optimization : Use steric directing groups (e.g., bulky substituents) or sequential protection/deprotection strategies.

- Alternative Routes : Oxidative methods (e.g., H₂O₂/F₃CCO₂H) convert nitroso intermediates to nitro derivatives (53% yield) .

Q. What is the mechanism of action for this compound derivatives in HIV inhibition?

- Therapeutic Application : Derivatives with a 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold inhibit HIV RNase H (IC₅₀ = 0.045 μM) while sparing polymerase activity (IC₅₀ = 13 μM). Key structural features:

- C-4 Substituents : Aromatic groups (e.g., phenyl) enhance RNase H binding via π-stacking .

- Antiviral Efficacy : In P4-2 cells, derivatives show IC₅₀ = 0.19 μM (viral replication) with CC₅₀ = 3.3 μM (cytotoxicity) .

Q. How can dual-target inhibitors (e.g., HIV integrase/RNase H) be designed from this scaffold?

- Structure-Activity Relationship (SAR) :

- C-4 Aminomethyl Modification : Enhances dual inhibition (e.g., 41c: para-substituted NH₂CH₂ group improves RNase H/integrase activity) .

- Thermodynamic Profiling : Enthalpic stabilization (ΔH) dominates duplex stabilization in peptide nucleic acids (PNAs), as shown by 7-Cl-bT-modified systems (ΔTₘ = +2.0–3.5°C per modification) .

Key Research Gaps

- Contradictory Data : Nitration regioselectivity varies with substituent electronic effects vs. steric hindrance .

- Unanswered Questions : Role of preorganization in duplex stabilization (e.g., PNAs) remains unclear despite thermodynamic data .

Methodological Recommendations

- Synthetic Optimization : Screen Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in RNase H inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.